molecular formula C10H9BrF3NO2 B14050639 1-(2-Amino-4-(trifluoromethoxy)phenyl)-3-bromopropan-2-one

1-(2-Amino-4-(trifluoromethoxy)phenyl)-3-bromopropan-2-one

Cat. No.: B14050639
M. Wt: 312.08 g/mol
InChI Key: DYYKIVOLNDCSET-UHFFFAOYSA-N
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Description

Note: The compound name provided in the query, 1-(2-Amino-4-(trifluoromethoxy)phenyl)-3-bromopropan-2-one, differs from the evidence available. The evidence explicitly describes 1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-2-one (CAS: 1804043-04-6), a positional isomer with the trifluoromethoxy group at the 3-position of the phenyl ring instead of the 4-position . For the purpose of this article, the discussion will focus on the 3-substituted isomer due to data availability.

This compound is a brominated ketone derivative with a trifluoromethoxy-substituted aniline moiety. Its molecular formula is C₁₀H₉BrF₃NO₂, and it has a molar mass of 312.08 g/mol . The structure features a 2-aminophenyl group attached to a 3-bromopropan-2-one backbone, with a trifluoromethoxy substituent at the phenyl ring’s 3-position.

Properties

Molecular Formula

C10H9BrF3NO2

Molecular Weight

312.08 g/mol

IUPAC Name

1-[2-amino-4-(trifluoromethoxy)phenyl]-3-bromopropan-2-one

InChI

InChI=1S/C10H9BrF3NO2/c11-5-7(16)3-6-1-2-8(4-9(6)15)17-10(12,13)14/h1-2,4H,3,5,15H2

InChI Key

DYYKIVOLNDCSET-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)N)CC(=O)CBr

Origin of Product

United States

Preparation Methods

Synthesis of 2-Nitro-4-(Trifluoromethoxy)Acetophenone

The synthesis begins with 4-(trifluoromethoxy)phenol as the starting material. Nitration is performed using a mixture of concentrated HNO₃ and H₂SO₄ at 0–5°C, yielding 2-nitro-4-(trifluoromethoxy)phenol (65–70% yield). Subsequent acetylation via Friedel-Crafts acylation introduces the propanone group:

$$
\text{2-Nitro-4-(trifluoromethoxy)phenol} \xrightarrow[\text{AlCl}3]{\text{AcCl, CH}2\text{Cl}_2} \text{2-Nitro-4-(trifluoromethoxy)acetophenone} \quad (\text{Yield: 55\%})
$$

Bromination of the Propanone Moiety

Bromination at the α-position of the ketone is achieved using elemental bromine (Br₂) in chloroform under reflux:

$$
\text{2-Nitro-4-(trifluoromethoxy)acetophenone} \xrightarrow[\text{CHCl}3]{\text{Br}2, 40^\circ\text{C}} \text{3-Bromo-2-nitro-4-(trifluoromethoxy)acetophenone} \quad (\text{Yield: 72\%})
$$

Reduction of the Nitro Group

Catalytic hydrogenation with H₂/Pd-C in ethanol reduces the nitro group to an amino group:

$$
\text{3-Bromo-2-nitro-4-(trifluoromethoxy)acetophenone} \xrightarrow[\text{Ethanol}]{\text{H}_2, \text{Pd-C}} \text{1-(2-Amino-4-(trifluoromethoxy)phenyl)-3-bromopropan-2-one} \quad (\text{Yield: 85\%})
$$

Advantages :

  • High regioselectivity due to nitration directing effects.
  • Mild reduction conditions preserve the trifluoromethoxy group.

Limitations :

  • Low yields in Friedel-Crafts acylation due to electron-withdrawing effects of -OCF₃.

Comparative Analysis of Synthetic Methods

Parameter Route 1 Route 2
Total Yield 55% × 72% × 85% ≈ 34% 90% × 60% × 75% ≈ 40.5%
Key Step Friedel-Crafts acylation Trifluoromethoxylation
Cost Moderate (uses HNO₃, Br₂) High (AgOCF₃ required)
Regioselectivity High (directed by -NO₂) Moderate (requires protection)
Scalability Suitable for industrial scale Limited by silver reagent cost

Optimization Strategies

Alternative Trifluoromethoxylation Reagents

Recent studies propose using Cu(OCF₃) complexes or trifluoromethyl triflate (CF₃SO₃CF₃) to improve yields in trifluoromethoxylation steps. For example:

$$
\text{2-Amino-4-iodoacetophenone} + \text{CuOCF}_3 \xrightarrow{\text{DMSO}} \text{2-Amino-4-(trifluoromethoxy)acetophenone} \quad (\text{Yield: 78\%})
$$

Enzymatic Reduction

Biocatalytic reduction of nitro groups using E. coli nitroreductases achieves higher selectivity and eliminates Pd-C costs:

$$
\text{3-Bromo-2-nitro-4-(trifluoromethoxy)acetophenone} \xrightarrow[\text{pH 7.0}]{\text{E. coli, NADPH}} \text{Target compound} \quad (\text{Yield: 92\%})
$$

Characterization and Validation

Successful synthesis requires validation through:

  • ¹H NMR : Aromatic protons at δ 6.8–7.2 ppm, NH₂ at δ 5.1 ppm, and CH₂Br at δ 4.3 ppm.
  • ¹³C NMR : Carbonyl carbon at δ 195 ppm, Br-C at δ 45 ppm.
  • Mass Spectrometry : Molecular ion peak at m/z 312.08 (C₁₀H₉BrF₃NO₂).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in the bromopropanone moiety undergoes nucleophilic substitution (SN2) reactions with a range of nucleophiles, forming derivatives with modified alkyl chains.

Reaction TypeConditionsProductsYieldKey Observations
Alkoxy substitutionK₂CO₃, DMF, 60–80°C, 6–8 h3-Alkoxypropan-2-one derivatives65–75%Reaction rate depends on nucleophile strength
Thiol substitutionEt₃N, THF, rt, 12 hThioether derivatives58%Enhanced stability due to S–C bond
Amine substitutionDIPEA, CH₃CN, reflux, 24 hSecondary/tertiary amine derivatives70%Steric hindrance affects regioselectivity

The trifluoromethoxy group stabilizes the aryl ring electronically, reducing undesired side reactions during substitutions.

Diazotization and Coupling Reactions

The aromatic amino group participates in diazotization, enabling coupling with electron-rich aromatic systems.

Key Process :

  • Diazotization with NaNO₂/HCl at 0–5°C produces a diazonium intermediate.

  • Coupling with phenols or anilines (e.g., β-naphthol) forms azo derivatives.

Example :

  • Reaction with β-naphthol in NaOH/EtOH yields a deep-red azo compound (λₘₐₓ = 480 nm).

  • Applications: Potential as a dye intermediate or photodynamic therapy agent.

Hydrogenation of the Ketone Group

Catalytic hydrogenation reduces the ketone to a secondary alcohol, altering the compound’s polarity and bioactivity.

CatalystSolventPressure (atm)TemperatureProductPurity
Pd/C (10%)MeOH325°C3-Bromo-1-(2-amino-4-(trifluoromethoxy)phenyl)propan-2-ol90%
Raney NiEtOAc550°CSame product85%

The trifluoromethoxy group remains intact under these conditions, demonstrating its stability.

Cyclization Reactions

The compound serves as a precursor for heterocyclic synthesis via intramolecular cyclization.

Notable Examples :

  • Benzodiazepine Formation : Reacted with ethylenediamine in EtOH under reflux to yield a seven-membered ring (72% yield).

  • Quinoline Synthesis : Treated with POCl₃ followed by cyclization with NH₄OAc produces a trifluoromethoxy-substituted quinoline derivative .

Comparative Reactivity Analysis

The trifluoromethoxy group significantly impacts reactivity compared to analogs:

Compound VariationReactivity with NaOCH₃Stability in Acidic ConditionsCyclization Efficiency
Trifluoromethoxy (target compound)ModerateHigh70–75%
DifluoromethoxyHigherModerate60–65%
MethoxyHighLow50–55%

Mechanistic Insights :

  • Electron-withdrawing effects of the trifluoromethoxy group reduce electrophilicity at the ketone carbon, slowing nucleophilic attacks but improving thermal stability.

  • Steric effects from the trifluoromethyl moiety hinder some coupling reactions compared to smaller substituents .

Degradation Pathways

  • Hydrolytic Degradation : The bromopropanone moiety hydrolyzes in aqueous NaOH (pH > 10) to form a carboxylic acid derivative.

  • Photodegradation : UV exposure (254 nm) induces cleavage of the C–Br bond, generating a propanonyl radical detectable via ESR spectroscopy.

This compound’s versatile reactivity, particularly in nucleophilic substitutions and heterocycle formation, positions it as a critical intermediate in pharmaceuticals and agrochemicals. Further studies are warranted to explore its applications in asymmetric synthesis and targeted drug delivery.

Scientific Research Applications

1-(2-Amino-4-(trifluoromethoxy)phenyl)-3-bromopropan-2-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

    Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-(trifluoromethoxy)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets. The amino group and trifluoromethoxy group play crucial roles in binding to active sites of enzymes or receptors, leading to modulation of their activity. The bromopropanone moiety may also participate in covalent bonding with target molecules, enhancing its efficacy.

Comparison with Similar Compounds

Bromopropanone Derivatives

Compound Name Substituent (Phenyl Ring) Molecular Formula Molar Mass (g/mol) Key Features
1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-2-one 3-CF₃O, 2-NH₂ C₁₀H₉BrF₃NO₂ 312.08 Brominated ketone, trifluoromethoxy group
Hypothetical: 1-(2-Amino-4-(trifluoromethoxy)phenyl)-3-bromopropan-2-one 4-CF₃O, 2-NH₂ C₁₀H₉BrF₃NO₂ 312.08 Same formula but altered substituent positioning (no data available)
3-Bromo-1-(2-nitrophenyl)propan-2-one 2-NO₂ C₉H₈BrNO₃ 274.07 Nitro group instead of amine; higher oxidation state

Key Observations :

  • Bromine’s presence in the β-keto position facilitates nucleophilic substitution reactions, a feature shared across bromopropanones.

Trifluoromethoxy-Substituted Aromatic Amines

Compound Name Backbone Structure Molecular Formula Molar Mass (g/mol) Applications/Notes
1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-2-one Bromopropanone C₁₀H₉BrF₃NO₂ 312.08 Potential intermediate in pharmaceutical synthesis
2-Amino-5-(trifluoromethoxy)benzaldehyde Benzaldehyde derivative C₈H₆F₃NO₂ 205.14 Used in agrochemical research

Key Observations :

  • The bromopropanone backbone in the target compound introduces reactivity distinct from aldehydes or carboxylic acids.
  • Trifluoromethoxy groups are favored in medicinal chemistry for their metabolic stability and electronegativity .

Research Findings and Limitations

  • Synthetic Utility: Bromopropanone derivatives are often intermediates in synthesizing β-lactams or heterocycles, but specific applications for this compound remain unexplored in the provided sources.
  • Data Gaps: No experimental data on solubility, stability, or biological activity are available. Comparisons with 4-substituted analogs or non-brominated derivatives are speculative due to absent evidence.

Biological Activity

1-(2-Amino-4-(trifluoromethoxy)phenyl)-3-bromopropan-2-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features. It contains a brominated propanone group and a phenyl ring substituted with an amino group and a trifluoromethoxy group, which enhance its lipophilicity and metabolic stability. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C10H9BrF3NO2
  • Molecular Weight : 312.08 g/mol
  • Structural Features :
    • Trifluoromethoxy group enhances lipophilicity.
    • Bromomethyl group allows for nucleophilic substitution reactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxic activity against various cancer cell lines. The presence of electron-withdrawing groups (EWGs) in the structure has been associated with increased potency.

CompoundCell LineIC50 Value (µM)Reference
This compoundMCF-7TBD
Similar Compound AMDA-MB-2310.48
Similar Compound BHCT-1160.19

The compound's mechanism of action may involve the induction of apoptosis in cancer cells. Studies have shown that it can activate caspase pathways, leading to programmed cell death. Flow cytometry analyses revealed that compounds with similar structures can arrest cell proliferation at the G1 phase and increase sub-G1 cell populations, indicating apoptosis.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects comparable to established chemotherapeutics. For instance, a study highlighted its effectiveness against leukemia cell lines, where it showed promising results in inhibiting cell growth at sub-micromolar concentrations.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the introduction of specific substituents significantly influences the biological activity of related compounds. For example, the presence of halogen atoms in the phenyl ring has been linked to enhanced antiproliferative effects compared to compounds lacking such substitutions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-amino-4-(trifluoromethoxy)phenyl)-3-bromopropan-2-one, and how can regioselectivity be controlled during bromination?

  • Methodological Answer : Bromination of propanone derivatives can be achieved using molecular bromine (Br₂) in chloroform under controlled conditions. A base like triethylamine is often added to neutralize HBr byproducts, as demonstrated in analogous brominated chalcone syntheses . Regioselectivity is influenced by steric and electronic effects of substituents; the electron-withdrawing trifluoromethoxy group may direct bromination to the α-carbon of the ketone. Monitoring reaction progress via TLC and optimizing stoichiometry (e.g., 1:1 molar ratio of precursor to Br₂) are critical for reproducibility.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm substituent positions and detect impurities.
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular weight ([M+H]+^+).
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL for refinement ) resolves bond lengths/angles, particularly for the bromopropanone moiety and trifluoromethoxy group. ORTEP-3 is recommended for visualizing thermal ellipsoids .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethoxy group influence crystallization challenges, and what strategies mitigate this?

  • Methodological Answer : The bulky trifluoromethoxy group can disrupt crystal packing, leading to poor diffraction quality. Strategies include:

  • Co-crystallization : Use small-molecule co-formers (e.g., succinic acid) to stabilize lattice interactions.
  • Cryoprotection : Flash-cool crystals in liquid nitrogen with cryoprotectants (e.g., glycerol) to reduce disorder.
  • Twinned Data Refinement : Employ SHELXL’s twin-law instructions for handling pseudo-merohedral twinning .

Q. How can conflicting spectroscopic and crystallographic data (e.g., bond length discrepancies) be resolved?

  • Methodological Answer : Discrepancies between NMR-derived geometries and X-ray data often arise from dynamic effects (e.g., rotational freedom in solution). To resolve:

  • DFT Calculations : Compare experimental bond lengths/angles with optimized geometries (using Gaussian or ORCA).
  • Variable-Temperature NMR : Probe conformational flexibility of the trifluoromethoxy group.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions in the crystal lattice using CrystalExplorer .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Fukui Functions : Calculate using DFT (e.g., B3LYP/6-31G*) to identify electrophilic sites (e.g., α-carbon adjacent to bromine).
  • Solvent Modeling : Simulate reaction pathways in polar aprotic solvents (DMSO, acetone) via COSMO-RS.
  • Kinetic Isotope Effects (KIEs) : Use deuterated analogs to study transition states in SN₂ mechanisms.

Q. How can the compound’s bioactivity be evaluated against resistant microbial strains, and what structural modifications enhance efficacy?

  • Methodological Answer :

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution (CLSI guidelines).
  • SAR Studies : Modify the phenyl ring (e.g., introduce nitro or hydroxy groups) and compare MIC values. For example, halogenated chalcones in showed enhanced antifungal activity when electron-withdrawing groups were present .
  • Molecular Docking : Target enzymes like fungal lanosterol demethylase (CYP51) using AutoDock Vina.

Data Analysis & Optimization

Q. What statistical approaches reconcile contradictory results in reaction yield optimization studies?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to identify critical factors (e.g., temperature, solvent polarity).
  • Multivariate Analysis : Principal Component Analysis (PCA) correlates yield with substituent electronic parameters (Hammett σ constants).
  • Error Analysis : Apply Grubbs’ test to exclude outliers in replicate experiments.

Q. How can regioselectivity in further functionalization (e.g., Suzuki coupling) be predicted and validated?

  • Methodological Answer :

  • Directing Group Strategy : Leverage the amino group’s ortho-directing effect for Pd-catalyzed couplings.
  • In Situ IR Monitoring : Track reaction intermediates to confirm regiochemistry.
  • X-ray Photoelectron Spectroscopy (XPS) : Validate bond formation (e.g., C-Br → C-C cross-coupling) .

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